6-sustituido-2-piridinilmetilaminas

6-Substituted-2-Pyridinylmethylamines are a class of organic compounds characterized by their unique structure, featuring an amino group attached to a methylamine moiety linked via a methylene bridge to the 2-position of a pyridine ring. These compounds exhibit diverse functional properties due to the substituents on the pyridine ring, which can vary widely in chemical nature and thus influence the compound's reactivity, solubility, and biological activity.

Structurally, these molecules often possess a central core with significant aromaticity from the pyridine moiety. The amino group is typically capable of forming hydrogen bonds or acting as a nucleophile in various reactions, while the methylamine unit can participate in diverse functionalizations due to its basic nature.

In pharmaceutical applications, 6-substituted-2-pyridinylmethylamines have shown potential as drug candidates owing to their ability to modulate multiple biological pathways. They may exhibit antiviral, antibacterial, or anti-inflammatory activities depending on the specific substituent pattern and conformational preferences of these compounds.

Furthermore, due to their versatile structural features, 6-substituted-2-pyridinylmethylamines are also valuable in synthetic chemistry as precursors for the construction of complex molecules through various organic transformations.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

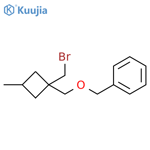

|

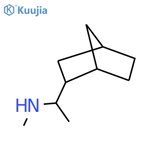

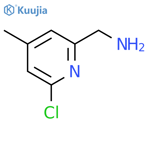

3-Amino-6-(aminomethyl)-2-nitro-5-(trifluoromethoxy)pyridine | 1806207-01-1 | C7H7F3N4O3 |

|

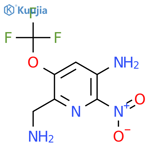

6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxaldehyde | 1361702-23-9 | C9H10F2N2O2 |

|

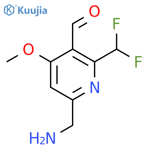

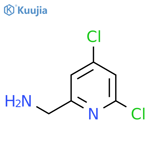

(4,6-dichloropyridin-2-yl)methanamine | 1060815-16-8 | C6H6Cl2N2 |

|

(6-Chloro-4-methylpyridin-2-yl)methanamine | 1256806-98-0 | C7H9N2Cl |

|

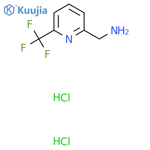

C-(6-Trifluoromethyl-pyridin-2-yl)-methylamine dihydrochloride | 916211-40-0 | C7H9Cl2F3N2 |

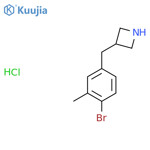

|

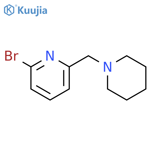

2-bromo-6-(piperidin-1-ylmethyl)pyridine | 103923-00-8 | C11H15N2Br |

|

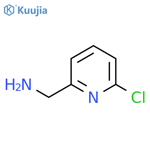

(6-chloropyridin-2-yl)methanamine | 188637-75-4 | C6H7ClN2 |

|

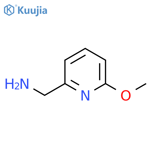

6-Methoxy-2-pyridinemethanamine | 194658-13-4 | C7H10N2O |

|

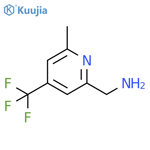

2-Aminomethyl-6-methyl-4-(trifluoromethyl)pyridine | 1393533-18-0 | C8H9F3N2 |

|

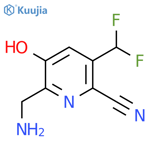

2-(Aminomethyl)-6-cyano-5-(difluoromethyl)-3-hydroxypyridine | 1804492-64-5 | C8H7F2N3O |

Literatura relevante

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

Proveedores recomendados

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

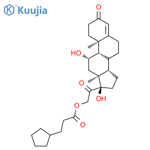

-

Hydrocortisone cypionate Cas No: 508-99-6

Hydrocortisone cypionate Cas No: 508-99-6 -